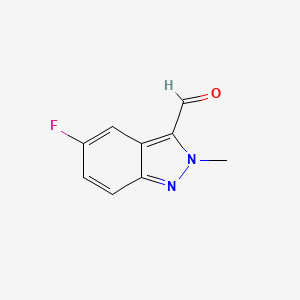
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of adamantyl groups, phosphino groups, and sulfinamide functionalities, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the adamantyl phosphino phenyl intermediate, followed by the introduction of the o-tolylmethyl group and the final addition of the dimethylpropane-2-sulfinamide moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
化学反应分析
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The adamantyl and phosphino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
科学研究应用
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes.
Biology
In biological research, this compound may be explored for its potential as a molecular probe or inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for treating specific diseases or conditions, particularly those involving oxidative stress or enzyme inhibition.
Industry
In industrial applications, ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphino and sulfinamide groups can form strong bonds with metal ions or active sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying and potentially treating diseases.
相似化合物的比较
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in organic reactions.
2,6-Di-tert-butylpyridine: A sterically hindered base used in various chemical reactions.
Uniqueness
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of adamantyl, phosphino, and sulfinamide groups, which provide unique steric and electronic properties. These features make it particularly effective in forming stable complexes with transition metals and interacting with specific biological targets, setting it apart from other similar compounds.
属性
分子式 |
C39H54NOPS |
|---|---|
分子量 |
615.9 g/mol |
IUPAC 名称 |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H54NOPS/c1-26-10-6-7-11-33(26)36(40(5)43(41)37(2,3)4)34-12-8-9-13-35(34)42(38-20-27-14-28(21-38)16-29(15-27)22-38)39-23-30-17-31(24-39)19-32(18-30)25-39/h6-13,27-32,36H,14-25H2,1-5H3/t27?,28?,29?,30?,31?,32?,36-,38?,39?,42?,43?/m1/s1 |
InChI 键 |
SKODEZJFVDWMJB-WQCQFOPLSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


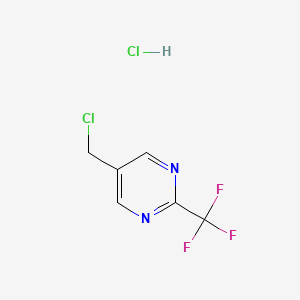
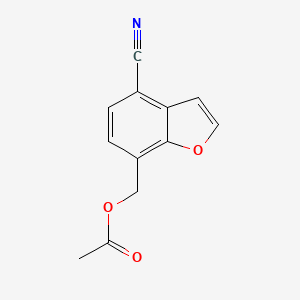
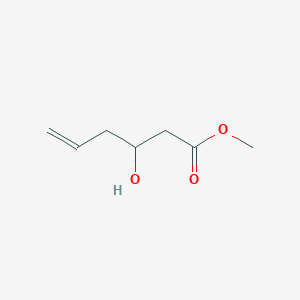
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
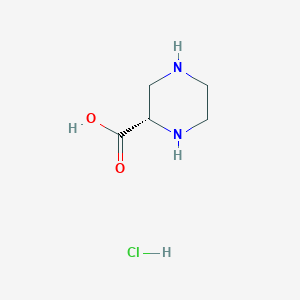
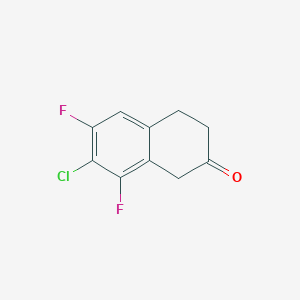
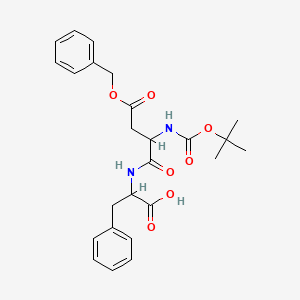

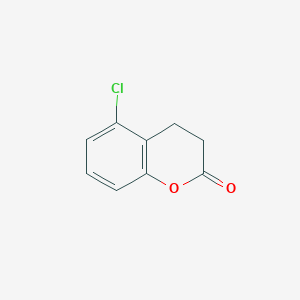
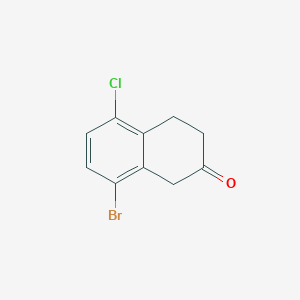
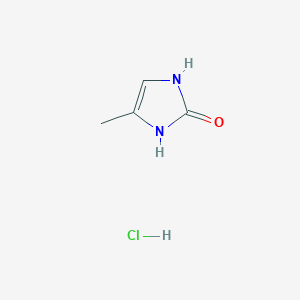
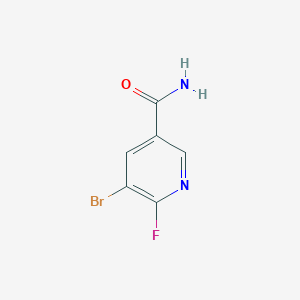
![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)
